molecular formula C33H47NO4 B12288428 9H-fluoren-9-ylmethyl N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate

9H-fluoren-9-ylmethyl N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate

Cat. No.: B12288428
M. Wt: 521.7 g/mol
InChI Key: GCNQQIYQAZKODL-OEAKJJBVSA-N
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Description

9H-fluoren-9-ylmethyl N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate is a complex organic compound that features a fluorenylmethyl group attached to a carbamate moiety This compound is notable for its unique structure, which includes a long aliphatic chain with hydroxyl groups and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with an appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at low to moderate levels to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The double bond in the aliphatic chain can be reduced to a single bond.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under mild conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated aliphatic chains.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

9H-fluoren-9-ylmethyl N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate has diverse applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aliphatic chain and fluorenylmethyl group contribute to its lipophilicity, allowing it to interact with cell membranes and modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate
  • 9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate
  • 9H-fluoren-9-ylmethyl (2-hydroxyethyl)carbamate

Uniqueness

9H-fluoren-9-ylmethyl N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate is unique due to its long aliphatic chain with hydroxyl groups and a double bond, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C33H47NO4

Molecular Weight

521.7 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate

InChI

InChI=1S/C33H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)31(24-35)34-33(37)38-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h14-23,30-32,35-36H,2-13,24-25H2,1H3,(H,34,37)/b23-14+

InChI Key

GCNQQIYQAZKODL-OEAKJJBVSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O

Origin of Product

United States

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